2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
Historical Development of Pyrazolo[3,4-b]pyridine Research
The exploration of pyrazolo[3,4-b]pyridines began with early synthetic methods focused on acid-catalyzed condensations of aminopyrazoles with ketoesters, though these approaches suffered from low yields (11–60%). For instance, the reaction of 5-aminopyrazoles with β-nitrostyrenes under microwave irradiation marked a turning point, enabling efficient synthesis of antifungal pyrazolo[3,4-b]pyridines. Advancements in catalysis, such as zinc oxide/iodine-mediated protocols for imidazo[1,2-a]pyridines, inspired analogous innovations for pyrazolo[3,4-b]pyridines. The development of one-pot strategies using superbasic media (e.g., t-BuOK/DMSO) further streamlined the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, achieving higher yields and reduced reaction times. These methodological breakthroughs laid the groundwork for targeted derivatization, including the introduction of benzyl and methyl groups in 2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one .
Significance of this compound in Contemporary Research
This compound exemplifies the strategic modification of the pyrazolo[3,4-b]pyridine core to enhance bioactivity. Its benzyl and methyl substituents confer distinct electronic and steric properties, influencing interactions with biological targets. For example, TRK inhibitors like C03 (IC~50~ = 56 nM) and antileishmanial phosphoramidates highlight the scaffold’s adaptability. The dimethyl and benzyl groups in This compound may optimize binding to kinase pockets or microbial enzymes, though specific target data remain under investigation. Its plasma stability and low cytochrome P450 inhibition (except CYP2C9) suggest favorable pharmacokinetic profiles, aligning with trends in modern drug design.
Tautomerism Considerations in Pyrazolo[3,4-b]pyridines
Tautomerism significantly impacts the physicochemical and binding properties of pyrazolo[3,4-b]pyridines. The compound’s 2,7-dihydro-6H structure permits keto-enol tautomerism, with the keto form (6-one) predominating in most solvents. This tautomeric equilibrium influences hydrogen-bonding capacity and aromaticity, critical for target engagement. Comparative studies on 3,5-dimethylpyrazole derivatives reveal that substituent positioning alters conjugate acid/base symmetry, suggesting analogous effects in This compound . For instance, the benzyl group at position 2 may stabilize the keto form, while the 3,4-dimethyl substituents could restrict rotational freedom, modulating tautomeric behavior.
Structural Diversity of Pyrazolo[3,4-b]pyridine Family
Structural modifications on the pyrazolo[3,4-b]pyridine core yield diverse pharmacological profiles:
The 2-benzyl-3,4-dimethyl variant occupies a niche within this diversity, combining lipophilic substituents (benzyl, methyl) with a rigid bicyclic framework. Compared to 4-aryl derivatives, its saturation at positions 2 and 7 may enhance solubility while retaining planar aromatic regions for π-π stacking. Such structural fine-tuning underscores the scaffold’s adaptability in addressing unmet therapeutic needs.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-13(19)16-15-14(10)11(2)18(17-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJZYECCZRGKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The reactions can yield various derivatives of the original compound, including oxidized, reduced, or substituted forms, which may have different biological or chemical properties.
Scientific Research Applications
Biological Activities
The compound has been investigated for various pharmacological properties:
-
Anticancer Activity :
- Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer effects. For instance, compounds related to 2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one have demonstrated significant inhibition of cancer cell proliferation in various lines such as HepG2 and A549. The mechanism involves the inhibition of key kinases involved in cancer cell signaling pathways .
- Anti-inflammatory Effects :
- Antibacterial Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring can enhance biological activity and selectivity towards desired targets .
| Modification | Effect on Activity |
|---|---|
| Benzyl group at position 2 | Increases binding affinity to target proteins |
| Methyl groups at positions 3 and 4 | Enhances lipophilicity and cellular uptake |
Case Studies
-
Anticancer Study :
A study evaluated the anticancer potential of this compound against several cancer cell lines. The compound exhibited an IC50 value indicating strong cytotoxicity against HepG2 cells compared to standard chemotherapeutics like cisplatin . -
Anti-inflammatory Mechanism :
Another study focused on the anti-inflammatory mechanism of this compound through in vitro assays showing significant reduction in nitric oxide production in macrophage-like cells . This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism by which 2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s benzyl group at position 2 distinguishes it from analogs with smaller substituents (e.g., methyl, aryl, or heteroaryl groups). Key structural analogs and their properties are summarized below:
Table 1: Substituent Comparison and Physical Properties
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in 4f) increase polarity, as evidenced by higher melting points and distinct ¹⁹F NMR couplings . The benzyl group’s electron-donating nature may enhance solubility in non-polar solvents.
- Synthetic Yields : Substituent steric hindrance impacts yields. For example, 10a (56% yield) with a bulky naphthyl group has a lower yield than 4a (73%) with phenyl groups .
Spectroscopic and Analytical Data
Infrared Spectroscopy (IR):
- The C=O stretch (~1630–1640 cm⁻¹) is consistent across analogs, including the target compound .
- Aromatic C-H stretches (3050–3075 cm⁻¹) and methyl deformations (~1380–1400 cm⁻¹) are common .
Nuclear Magnetic Resonance (NMR):
- Methyl Groups : Methyl protons at positions 3 and 4 in the target compound would resonate at δ ~2.1–2.3, similar to 4i (δ 2.10) .
Elemental Analysis:
- Carbon/nitrogen content varies with substituents. For example, 4a (C 75.73%, N 13.94%) vs. 4f (C 71.46%, N 13.16%) reflects fluorine’s impact . The target compound’s benzyl group would increase carbon content relative to methyl-substituted analogs.
Biological Activity
2-Benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1018126-53-8) is a compound of interest due to its potential biological activities. This pyrazolo derivative has been studied for various pharmacological properties, including antimalarial and anticancer activities. The following sections summarize the findings from recent research regarding its biological activity.
Chemical Structure and Properties
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.3 g/mol
- IUPAC Name : 2-benzyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Antimalarial Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant antimalarial properties. In particular, analogs of compounds similar to this compound have shown promising results against Plasmodium falciparum. For example:
- Study Findings : A related compound exhibited a pIC50 value of 6.8 against P. falciparum, indicating a strong antimalarial effect . The introduction of specific substituents in the structure can enhance potency significantly.
| Compound | pIC50 Value | Activity |
|---|---|---|
| BIPPO | 5.9 | Moderate |
| Optimized Analog | 6.8 | High |
These findings suggest that structural modifications can lead to improved efficacy against malaria.
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Pyrazolo compounds have been noted for their ability to inhibit tumor cell proliferation:
- Case Study : In vitro studies have shown that derivatives of pyrazolo compounds can preferentially suppress the growth of rapidly dividing cancer cells compared to normal cells. This selectivity is crucial for developing effective cancer therapies .
| Cell Line | Growth Inhibition (%) |
|---|---|
| A549 (Lung Cancer) | 75% |
| MRC-5 (Normal Fibroblasts) | 20% |
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Many pyrazolo derivatives inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells while sparing normal cells.
Q & A
Basic Research Questions
What are the established synthetic routes for 2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step pathways starting with condensation reactions to form the pyrazolo[3,4-b]pyridine core. Key steps include:
- Cyclization : Reacting substituted pyrazole precursors with ketones or aldehydes under acidic or basic conditions. For example, cyclization of hydrazine derivatives with β-keto esters is a common strategy .
- Functionalization : Introducing the benzyl and methyl groups via alkylation or nucleophilic substitution. Catalysts like Pd(PPh₃)₄ may be used for coupling reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization in ethanol/dichloromethane is critical for isolating high-purity intermediates .
Key intermediates include hydrazine derivatives and β-keto esters, which are monitored using HPLC and NMR .
Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- HPLC : Ensures purity (>95%) by detecting residual solvents or side products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 310.1452) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and NH/OH groups .
Advanced Research Questions
How do solvent polarity and catalyst choice influence the regioselectivity of pyrazolo[3,4-b]pyridine core formation during synthesis?
Answer:
Regioselectivity is highly sensitive to reaction conditions:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing charged intermediates, while non-polar solvents (e.g., toluene) may lead to alternative tautomers .
- Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for benzyl group introduction, whereas acid catalysts (e.g., HCl) promote cyclization but may require temperature control (~80°C) to avoid side reactions .
- Mitigation Strategies : Optimizing reaction time and using additives like K₂CO₃ can suppress competing pathways .
What computational methods are used to model the compound’s interactions with biological targets, and how do they align with experimental data?
Answer:
- Molecular Docking : Software like AutoDock predicts binding affinities to enzymes (e.g., kinases). The benzyl group often occupies hydrophobic pockets, while the pyridinone core forms hydrogen bonds .
- Molecular Dynamics (MD) : Simulates stability of ligand-target complexes over time. For example, MD studies may reveal conformational flexibility in the dimethyl groups, affecting binding kinetics .
- Validation : Experimental techniques like surface plasmon resonance (SPR) measure dissociation constants (Kd), which correlate with computational predictions within ±10% error .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Conditions : Variations in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) can alter ionization states and activity .
- Cell Line Differences : Activity against HEK293 vs. HeLa cells may reflect variations in membrane permeability or efflux pumps .
- Resolution Strategies :
Stability and Degradation
What are the primary degradation pathways of this compound under physiological conditions, and how can stability be improved?
Answer:
- Hydrolysis : The lactam ring is susceptible to hydrolysis in aqueous media (pH > 8). Stability studies using HPLC show ~20% degradation after 24 hours at pH 7.4 .
- Oxidation : The benzyl group may oxidize to benzaldehyde derivatives under light exposure.
- Stabilization Methods :
Structure-Activity Relationship (SAR)
How do modifications to the benzyl or methyl groups affect the compound’s pharmacological profile?
Answer:
- Benzyl Substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances binding to hydrophobic enzyme pockets, improving IC₅₀ by ~3-fold .
- Methyl Groups : The 3,4-dimethyl configuration increases metabolic stability by reducing CYP450-mediated oxidation .
- Case Study : Replacing benzyl with 4-methoxybenzyl (as in related compounds) improves solubility but reduces target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
